5,5'-(1,3-Propanediyl)bis[5H-dibenz[b,f]azepine]
5,5'-(1,3-Propanediyl)bis[5H-dibenz[b,f]azepine]
Brand Name:
Vulcanchem
CAS No.:
62035-55-6
VCID:
VC21065016
InChI:
InChI=1S/C31H26N2/c1-5-14-28-24(10-1)18-19-25-11-2-6-15-29(25)32(28)22-9-23-33-30-16-7-3-12-26(30)20-21-27-13-4-8-17-31(27)33/h1-8,10-21H,9,22-23H2
SMILES:
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2CCCN4C5=CC=CC=C5C=CC6=CC=CC=C64
Molecular Formula:
C31H26N2
Molecular Weight:
426.5 g/mol
5,5'-(1,3-Propanediyl)bis[5H-dibenz[b,f]azepine]
CAS No.: 62035-55-6
Cat. No.: VC21065016
Molecular Formula: C31H26N2
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62035-55-6 |
|---|---|
| Molecular Formula | C31H26N2 |
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | 11-(3-benzo[b][1]benzazepin-11-ylpropyl)benzo[b][1]benzazepine |
| Standard InChI | InChI=1S/C31H26N2/c1-5-14-28-24(10-1)18-19-25-11-2-6-15-29(25)32(28)22-9-23-33-30-16-7-3-12-26(30)20-21-27-13-4-8-17-31(27)33/h1-8,10-21H,9,22-23H2 |
| Standard InChI Key | FKVBGXWKQIQOFG-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2CCCN4C5=CC=CC=C5C=CC6=CC=CC=C64 |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2CCCN4C5=CC=CC=C5C=CC6=CC=CC=C64 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator